Dysprosium(III)chloridehexahydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

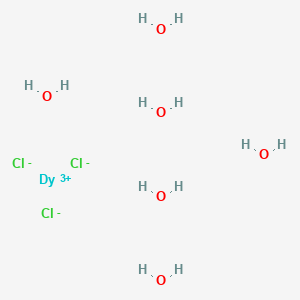

Dysprosium(III) chloride hexahydrate, also known as Dysprosium trichloride hexahydrate, is a compound of dysprosium and chlorine . It is a white to yellow solid which rapidly absorbs water on exposure to moist air to form a hexahydrate, DyCl3·6H2O . Simple rapid heating of the hydrate causes partial hydrolysis to an oxychloride, DyOCl .

Synthesis Analysis

Dysprosium(III) chloride is often prepared by the “ammonium chloride route”, starting from either Dy2O3 or the hydrated chloride DyCl3·6H2O . These methods produce (NH4)2[DyCl5]: 10 NH4Cl + Dy2O3 → 2 (NH4)2[DyCl5] + 6 NH3 + 3 H2O . DyCl3·6H2O + 2 NH4Cl → (NH4)2[DyCl5] + 6 H2O .Molecular Structure Analysis

The molecular weight of Dysprosium(III) chloride hexahydrate is 376.95 . The coordination number of the dysprosium ion is eight . Each Dy(III) ion is linked by two oxygen atoms from one bidentate chelating carboxylic group, four oxygen atoms from four bridging bidentate carboxylic groups, and two nitrogen atoms from one 1,10-phen molecule .Chemical Reactions Analysis

Dysprosium(III) chloride is a moderately strong Lewis acid, which ranks as “hard” according to the HSAB concept . Aqueous solutions of dysprosium chloride can be used to prepare other dysprosium(III) compounds, for example, dysprosium(III) fluoride: DyCl3 + 3 NaF → DyF3 + 3 NaCl .Physical And Chemical Properties Analysis

Dysprosium(III) chloride hexahydrate has a molar mass of 376.95 g/mol . It is a white solid with a density of 3.67 g/cm3 . It has a melting point of 647 °C and a boiling point of 1,530 °C . It is soluble in water .作用機序

Safety and Hazards

Dysprosium(III) chloride hexahydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

将来の方向性

特性

IUPAC Name |

dysprosium(3+);trichloride;hexahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Dy.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEOHRWLEGXZHW-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Dy+3] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3DyH12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamido}ethyl acetate](/img/structure/B8020461.png)

![[3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-fluorophenyl]boronic acid](/img/structure/B8020494.png)

![5-O-tert-butyl 3-O-methyl 6-propyl-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B8020507.png)